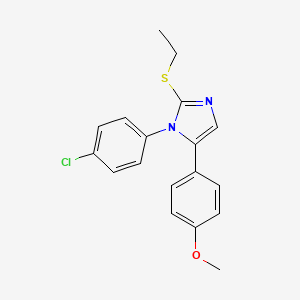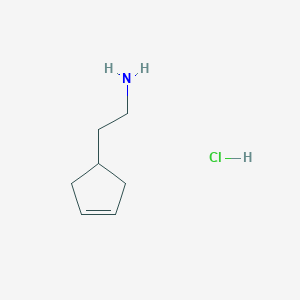
6-氯-3-硝基-N-苯基吡啶-2-胺
描述
6-chloro-3-nitro-N-phenylpyridin-2-amine is a chemical compound with the CAS Number: 26867-13-0. Its molecular weight is 249.66 and its molecular formula is C11H8ClN3O2 .
Molecular Structure Analysis
The molecular structure of 6-chloro-3-nitro-N-phenylpyridin-2-amine consists of a pyridine ring substituted with a chlorine atom and a nitro group, and an amine group attached to a phenyl ring .科学研究应用
Synthesis of Novel Pyridazine Derivatives
6-chloro-3-nitro-N-phenylpyridin-2-amine: is used as a precursor in the synthesis of novel pyridazine derivatives. These derivatives are known for a wide range of bioactivities, including antitumor, fungicidal, and herbicidal properties . The compound’s ability to undergo various chemical reactions makes it a valuable starting material for synthesizing these bioactive molecules.
Antifungal Applications
Research has shown that pyridazine derivatives, which can be synthesized from 6-chloro-3-nitro-N-phenylpyridin-2-amine , exhibit significant antifungal activities . These compounds have been tested against various fungal strains and have shown potential as effective antifungal agents in agricultural science.
Development of Crop Protection Agents
The chemical structure of 6-chloro-3-nitro-N-phenylpyridin-2-amine allows for the development of crop protection agents. By modifying the compound and creating derivatives, it can be used to produce plant growth regulators and protect crops against pests and diseases .
Pharmaceutical Research
In pharmaceutical research, 6-chloro-3-nitro-N-phenylpyridin-2-amine serves as a building block for the development of new drugs. Its molecular framework is conducive to creating compounds with potential therapeutic effects, particularly in the design of novel anti-inflammatory agents .
Material Science
This compound’s versatile chemical properties enable its use in material science, particularly in the synthesis of organic compounds with specific electronic or photonic properties. These materials can be applied in the development of new sensors, coatings, and other advanced materials .
Chemical Education and Research
6-chloro-3-nitro-N-phenylpyridin-2-amine: is also used in academic settings for chemical education and research. It provides a practical example of a compound used in organic synthesis and helps students understand the principles of chemical reactions and product analysis .
安全和危害
属性
IUPAC Name |
6-chloro-3-nitro-N-phenylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O2/c12-10-7-6-9(15(16)17)11(14-10)13-8-4-2-1-3-5-8/h1-7H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEVAHUAWWCGGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=N2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


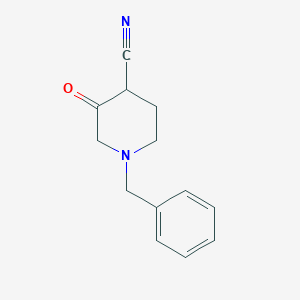
![3-[[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2359040.png)

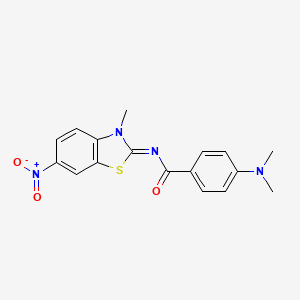
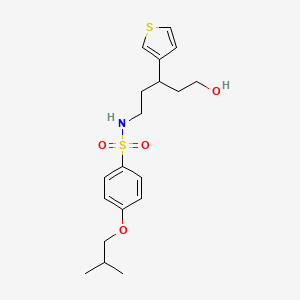

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2359047.png)
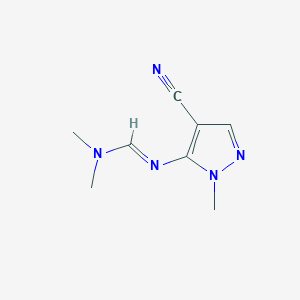

![4-[4-(Tert-butoxy)benzoyl]morpholine-3-carbonitrile](/img/structure/B2359053.png)
![2-Chloro-N-[(2,3-dimethylimidazol-4-yl)methyl]propanamide](/img/structure/B2359054.png)
